molecular formula C10H8ClNO3S2 B7816901 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 936074-61-2

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No.: B7816901
CAS No.: 936074-61-2
M. Wt: 289.8 g/mol
InChI Key: JIEJQZVGECDYDL-UHFFFAOYSA-N
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Description

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride (CAS 936074-61-2) is a biochemical building block of high synthetic value for medicinal chemistry and drug discovery research. With a defined molecular weight of 289.76 and an empirical formula of C10H8ClNO3S2, this compound is characterized by its high purity, typically ≥98.0% . It is supplied as a dry powder and requires specific storage conditions to maintain stability; it is recommended to be stored at -20°C, where it can remain stable for up to three years in powder form . As a sulfonyl chloride derivative, it is a highly reactive intermediate, primarily utilized in nucleophilic substitution reactions to create sulfonamide derivatives. These derivatives are crucial for developing novel compounds for biological screening and lead optimization efforts . The presence of both the cyclopropyl-oxazole and thiophene-sulfonyl chloride motifs in a single molecule makes it a versatile scaffold for constructing diverse compound libraries. Researchers are advised to handle this material with appropriate safety precautions, including the use of safety goggles, protective gloves, and impervious clothing to avoid inhalation and contact with skin or eyes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S2/c11-17(13,14)9-4-3-8(16-9)7-5-12-10(15-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEJQZVGECDYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195741
Record name 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-61-2
Record name 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Coupling of Thiophene-2-sulfonyl Chloride with Cyclopropyl Oxazole Precursors

The most widely reported method involves the reaction of thiophene-2-sulfonyl chloride with a pre-synthesized 5-substituted oxazole bearing a cyclopropyl group.

Procedure :

  • Synthesis of 2-Cyclopropyl-5-iodo-1,3-oxazole :
    Cyclopropanecarboxylic acid is converted to the corresponding nitrile, which undergoes cyclization with hydroxylamine to form the oxazole ring. Iodination at the 5-position is achieved using N-iodosuccinimide (NIS) in acetic acid.

  • Cross-Coupling with Thiophene-2-sulfonyl Chloride :
    A palladium-catalyzed Suzuki-Miyaura coupling links the iodinated oxazole to a boronic ester-functionalized thiophene sulfonyl chloride. Tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in toluene/water (3:1) at 80°C for 12 hours yield the coupled product.

Key Data :

ParameterValueSource
Yield58–62%
CatalystPd(PPh₃)₄
Reaction Time12 hours

This method’s limitation lies in the multi-step synthesis of the iodinated oxazole, which reduces overall efficiency.

One-Pot Oxazole Cyclization on Thiophene Sulfonate Intermediates

An alternative approach constructs the oxazole ring directly on a thiophene sulfonate scaffold.

Procedure :

  • Functionalization of Thiophene-2-sulfonic Acid :
    Thiophene-2-sulfonic acid is treated with oxalyl chloride at 160–180°C to form the sulfonyl chloride.

  • Cyclocondensation with Cyclopropanecarbonitrile :
    The sulfonyl chloride intermediate reacts with cyclopropanecarbonitrile and hydroxylamine hydrochloride in dimethylformamide (DMF) at 120°C, facilitating oxazole ring formation via a [3+2] cycloaddition.

Key Data :

ParameterValueSource
Yield45–50%
Temperature120°C
SolventDMF

This route minimizes intermediate isolation but requires precise control of cyclopropanecarbonitrile stoichiometry to avoid side reactions.

Chlorination of Thiophene Sulfonic Acid Derivatives

A patent-derived method emphasizes the use of oxalyl chloride for direct sulfonic acid-to-sulfonyl chloride conversion.

Procedure :

  • Sulfonation of 5-(2-Cyclopropyl-oxazol-5-yl)thiophene :
    The thiophene-oxazole hybrid is sulfonated using chlorosulfonic acid at 0°C, yielding the sulfonic acid.

  • Chlorination with Oxalyl Chloride :
    The sulfonic acid reacts with oxalyl chloride (3:1 molar ratio) in sulfolane at 180°C for 1.5 hours, achieving full conversion to the sulfonyl chloride.

Key Data :

ParameterValueSource
Oxalyl Chloride Ratio3:1
Reaction Time1.5 hours
Yield78%

This method’s high yield and simplicity make it industrially viable, though the elevated temperature necessitates specialized equipment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, sulfolane) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents like toluene favor coupling reactions but prolong reaction times. Elevated temperatures (>150°C) are critical for chlorination steps but risk decomposition of the oxazole moiety.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives (e.g., XPhos) improve cross-coupling efficiency, reducing side product formation from 15% to <5%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 4.0 Hz, 1H, thiophene-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 1.55–1.62 (m, 1H, cyclopropyl), 0.98–1.12 (m, 4H, cyclopropyl).

  • HRMS : m/z calculated for C₁₀H₈ClNO₃S₂ [M+H]⁺: 289.8, found: 289.7.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiophenes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring

Scientific Research Applications

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole and thiophene rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related sulfonyl chlorides/sulfonamides:

Compound Name Substituent on Heterocycle Core Heterocycle Functional Group Molecular Weight (g/mol) Melting Point (°C)
5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride Cyclopropyl Oxazole + Thiophene Sulfonyl chloride Not reported Not reported
5-(2-Methyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide (9j ) Methyl Oxazole + Thiophene Sulfonamide 274.33 154–157
5-(2-Pyridyl)thiophene-2-sulfonyl chloride Pyridyl Pyridine + Thiophene Sulfonyl chloride 259.73 87–89
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride Methyl Thiazole + Thiophene Sulfonyl chloride Not reported Not reported
5-(2-Cyclopropyl-1,3-oxazol-5-yl)-2-methoxybenzenesulfonamide (9h ) Cyclopropyl Oxazole + Benzene Sulfonamide 324.36 211–215
Key Observations:

Heterocycle Influence :

  • The oxazole-thiophene core (target compound) offers distinct electronic properties compared to pyridine-thiophene () or thiazole-thiophene (). Oxazole’s oxygen atom increases polarity, while thiazole’s sulfur enhances resonance stabilization .
  • Benzene-based analogs (e.g., 9h ) exhibit higher melting points due to increased rigidity .

Functional Group Reactivity :

  • Sulfonyl chlorides (target compound, ) are more reactive than sulfonamides (9j , 9k ), enabling faster nucleophilic substitution reactions .
  • The cyclopropyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., cyclobutyl in 9i ) .

Methyl-substituted analogs (e.g., 9j) are less sterically demanding but may lack metabolic stability in pharmaceutical applications .

Biological Activity

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is a compound with significant biological activity, particularly in antimicrobial and antitumor applications. This article provides an overview of its biological properties, synthesis, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C10H10N2O3S2
  • Molecular Weight : 246.32 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound involves the reaction of thiophene derivatives with cyclopropyl-substituted oxazoles. The process typically includes the use of sulfonyl chlorides to introduce the sulfonyl group effectively. Detailed synthetic routes can be found in various literature sources that focus on similar sulfonamide compounds .

Antimicrobial Activity

Research indicates that compounds related to 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene exhibit notable antimicrobial properties. A study evaluating various derivatives demonstrated that several compounds showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin. The most active derivatives exhibited up to 17-fold greater antifungal activity than reference drugs such as bifonazole and ketoconazole .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedActivity Level
5-(2-Cyclopropyl...)MRSA, E. coliMore potent than controls
5bSalmonella typhiModerate to strong
5gBacillus subtilisStrong

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown potential in anticancer applications. Studies involving sulfonamide hybrids have indicated that certain derivatives possess significant antitumor activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer progression .

Case Study: Antitumor Efficacy

A recent study highlighted the effectiveness of a related compound in inhibiting tumor growth in vitro. The compound demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating a promising lead for further development in cancer therapeutics .

The biological activities of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have suggested that these compounds interact with target proteins through hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via oxidative chlorination of thiol intermediates or functionalization of preformed oxazole-thiophene scaffolds. For example, oxidative chlorination using Cl₂ or SOCl₂ under anhydrous conditions converts thiols to sulfonyl chlorides. Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents like dichloromethane at 0–5°C minimize side reactions (e.g., hydrolysis) . Yields vary between 69–82% depending on the cyclopropane substitution pattern and oxazole stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for cyclopropyl protons as multiplet signals at δ 1.0–2.0 ppm and oxazole protons as singlets at δ 7.0–8.0 ppm. Thiophene protons appear as doublets (J ≈ 4–5 Hz) near δ 7.5–7.9 ppm .
  • ¹³C NMR : The sulfonyl chloride group resonates at δ 125–135 ppm, while oxazole carbons appear at δ 150–160 ppm .
  • MS : The molecular ion [M]⁺ is often fragmented at the sulfonyl chloride group, with prominent peaks at m/z corresponding to [M-Cl]⁺ .

Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The cyclopropyl ring introduces steric hindrance and electronic effects. Its sp³ hybridization reduces conjugation with the oxazole, making the sulfonyl chloride more electrophilic. However, steric bulk can slow reactions with bulky nucleophiles (e.g., amines). Control experiments with non-cyclopropyl analogs (e.g., methyl-substituted oxazoles) show faster reaction kinetics, confirming steric modulation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported melting points for derivatives of this compound (e.g., 140–153°C in different studies)?

  • Methodological Answer : Discrepancies arise from polymorphism, solvent residues, or measurement techniques. To address this:

  • Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Recrystallize using high-purity solvents (e.g., i-PrOH) and report solvent-trapping effects.
  • Cross-validate with single-crystal X-ray diffraction (using SHELXL ) to correlate melting behavior with crystal packing .

Q. How can computational methods (e.g., DFT, FMO analysis) predict the compound’s reactivity in carbonic anhydrase inhibition studies?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps to predict electrophilicity. For sulfonamide derivatives (e.g., 9k in ), lower LUMO energies correlate with stronger binding to zinc in carbonic anhydrase. DFT-optimized geometries reveal sulfonyl chloride’s orientation for nucleophilic attack, guiding derivatization for enhanced bioactivity .

Q. What experimental design considerations are critical when evaluating this compound’s antitumor activity in high-throughput screens?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (≤1% v/v) to avoid precipitation in cell culture.
  • Metabolic Stability : Include glutathione (GSH) in assays to assess sulfonyl chloride’s susceptibility to nucleophilic scavenging.
  • Controls : Compare with non-cyclopropyl analogs to isolate steric/electronic effects on cytotoxicity. Prioritize cell lines with overexpressed carbonic anhydrase IX (e.g., HT-29 colon cancer) .

Q. How do competing reaction pathways (e.g., hydrolysis vs. amidation) impact the synthesis of sulfonamide derivatives from this sulfonyl chloride?

  • Methodological Answer : Hydrolysis to sulfonic acids dominates in aqueous or protic solvents. To favor amidation:

  • Use anhydrous conditions (e.g., THF, DMF) with excess amine (2–3 eq.).
  • Add scavengers (e.g., molecular sieves) to trap water.
  • Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) .

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